molecular formula C12H10N2O5S B1297241 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid CAS No. 450390-36-0

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid

Katalognummer: B1297241
CAS-Nummer: 450390-36-0
Molekulargewicht: 294.29 g/mol
InChI-Schlüssel: OKHOEBXGXWTJHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid is used in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Biologische Aktivität

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid (commonly referred to as DTA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and mechanisms of action based on recent research findings.

  • IUPAC Name : 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
  • Molecular Formula : C12H10N2O5S
  • Molecular Weight : 294.28 g/mol

DTA exhibits its biological effects primarily through the inhibition or activation of specific enzymes and receptors. The compound's thiazolidinone core allows it to interact with various biological targets, influencing pathways such as:

  • Signal Transduction : Modulating cellular signaling pathways that affect cell growth and differentiation.
  • Gene Expression Regulation : Altering the transcription of genes involved in critical cellular processes.
  • Metabolic Processes : Influencing metabolic pathways, particularly those related to glucose metabolism.

Anticancer Activity

Research indicates that DTA has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

A study reported that DTA exhibited cytotoxic effects comparable to standard chemotherapeutics, with IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

DTA has also been evaluated for its antimicrobial activity. It showed effectiveness against several bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic inhibition .

Anticonvulsant Effects

Further investigations into the anticonvulsant properties of DTA revealed that it can modulate neuronal excitability. In animal models, DTA demonstrated a reduction in seizure frequency and severity, suggesting potential as a therapeutic agent for epilepsy .

Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazolidine derivatives, including DTA, which were tested for their antiproliferative activity against human cancer cell lines. The results indicated that DTA significantly inhibited cell growth in a dose-dependent manner, with enhanced efficacy observed when combined with other chemotherapeutics .

Study 2: Metabolic Regulation

In a metabolic study involving high-carbohydrate diet-induced insulin-resistant mice, DTA was shown to improve glucose uptake and reduce hyperglycemia. This suggests its potential role as an insulin sensitizer and a candidate for managing type 2 diabetes .

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
DTAAnticancer15 µM
Compound 18Antibacterial10 µg/mL
Compound IVAnticonvulsantNot specified

Eigenschaften

IUPAC Name

4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-9(5-14-10(16)6-20-12(14)19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHOEBXGXWTJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.